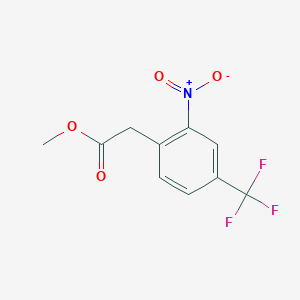

Methyl 2-(2-nitro-4-(trifluoromethyl)phenyl)acetate

Description

Propriétés

IUPAC Name |

methyl 2-[2-nitro-4-(trifluoromethyl)phenyl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F3NO4/c1-18-9(15)4-6-2-3-7(10(11,12)13)5-8(6)14(16)17/h2-3,5H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFQOIJIXNFOYCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=C(C=C(C=C1)C(F)(F)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F3NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80159348 | |

| Record name | Methyl (2-nitro-4-trifluorobenzyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80159348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13544-07-5 | |

| Record name | Methyl 2-nitro-4-(trifluoromethyl)benzeneacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13544-07-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl (2-nitro-4-trifluorobenzyl)acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013544075 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl (2-nitro-4-trifluorobenzyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80159348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl (2-nitro-4-trifluorobenzyl)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.544 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Methyl 2-(2-nitro-4-(trifluoromethyl)phenyl)acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of Methyl 2-(2-nitro-4-(trifluoromethyl)phenyl)acetate, a valuable intermediate in the development of novel pharmaceuticals and agrochemicals. The document details a reliable two-step synthetic pathway, commencing with the hydrolysis of 2-nitro-4-(trifluoromethyl)benzyl cyanide to the corresponding carboxylic acid, followed by a classic Fischer esterification. This guide is designed to provide researchers and drug development professionals with a thorough understanding of the synthetic process, including detailed experimental protocols, mechanistic insights, characterization data, and safety considerations. The strategic incorporation of the trifluoromethyl group can significantly enhance the biological activity and metabolic stability of target molecules, making this synthetic intermediate a key building block in modern medicinal chemistry.[1][2]

Introduction

This compound is an aromatic ester of significant interest in organic synthesis.[1] Its structure, featuring a phenyl ring substituted with both a nitro group and a trifluoromethyl group, makes it a versatile precursor for a variety of more complex molecules.[1] The electron-withdrawing nature of these substituents greatly influences the reactivity of the molecule, providing multiple avenues for further functionalization.[1]

The trifluoromethyl group, in particular, is a privileged moiety in medicinal chemistry. Its incorporation into drug candidates can enhance properties such as metabolic stability, lipophilicity, and binding affinity to biological targets. This "magic methyl" effect, where the addition of a methyl or trifluoromethyl group drastically alters a molecule's properties, is a well-established strategy in drug design. This makes trifluoromethyl-containing building blocks, like the title compound, highly sought after in the pharmaceutical industry for the development of novel therapeutics.

This guide will focus on a robust and accessible two-step synthesis of this compound. The synthesis begins with the hydrolysis of 2-nitro-4-(trifluoromethyl)benzyl cyanide to produce the key intermediate, 2-(2-nitro-4-(trifluoromethyl)phenyl)acetic acid. This is followed by the Fischer esterification of the carboxylic acid with methanol to yield the final product. Each step will be discussed in detail, including the underlying reaction mechanisms, optimized experimental procedures, and methods for purification and characterization.

Synthetic Pathway Overview

The synthesis of this compound is typically achieved through a two-step process, as illustrated below. This pathway is advantageous due to the commercial availability of the starting materials and the generally high yields of each step.

Caption: Overall synthetic scheme for this compound.

Part 1: Synthesis of 2-(2-Nitro-4-(trifluoromethyl)phenyl)acetic Acid

The first critical step in this synthesis is the hydrolysis of the nitrile group of 2-nitro-4-(trifluoromethyl)benzyl cyanide. This transformation can be effectively carried out under acidic conditions, using sulfuric acid, to yield the corresponding carboxylic acid.[3][4]

Reaction Mechanism: Acid-Catalyzed Nitrile Hydrolysis

The acid-catalyzed hydrolysis of a nitrile to a carboxylic acid is a well-established organic transformation that proceeds in two main stages. First, the nitrile is converted to an amide, which is then further hydrolyzed to the carboxylic acid.

Caption: Mechanism of acid-catalyzed nitrile hydrolysis.

Experimental Protocol: Hydrolysis of 2-Nitro-4-(trifluoromethyl)benzyl Cyanide

This protocol is adapted from established procedures for nitrile hydrolysis.[3][5]

Materials and Equipment:

-

2-Nitro-4-(trifluoromethyl)benzyl cyanide

-

Concentrated sulfuric acid (98%)

-

Deionized water

-

Crushed ice

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

-

Buchner funnel and filter paper

-

Beakers and other standard laboratory glassware

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, cautiously add 2-nitro-4-(trifluoromethyl)benzyl cyanide (1.0 eq) to a mixture of concentrated sulfuric acid (3.0 eq) and water (5.0 eq).[3]

-

Heat the mixture to reflux (approximately 100-110 °C) with vigorous stirring for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[3]

-

After the reaction is complete, cool the mixture to room temperature and carefully pour it onto a generous amount of crushed ice with stirring.

-

The crude 2-(2-nitro-4-(trifluoromethyl)phenyl)acetic acid will precipitate as a solid.

-

Collect the solid product by vacuum filtration using a Buchner funnel and wash thoroughly with cold deionized water to remove any residual acid.[3]

-

The crude product can be further purified by recrystallization from a suitable solvent system, such as hot water or a mixture of toluene and hexanes, to yield a pale yellow crystalline solid.[3][6]

Data Summary: 2-(2-Nitro-4-(trifluoromethyl)phenyl)acetic Acid

| Property | Value | Reference |

| Molecular Formula | C9H6F3NO4 | [7] |

| Molecular Weight | 249.15 g/mol | [7] |

| Appearance | Pale yellow solid | [5] |

| Melting Point | 151-152 °C | [5] |

Spectroscopic Data (Expected):

-

¹H NMR: Signals corresponding to the aromatic protons and the methylene protons adjacent to the carboxylic acid.

-

¹³C NMR: Resonances for the aromatic carbons, the trifluoromethyl carbon, the methylene carbon, and the carbonyl carbon of the carboxylic acid.

-

IR (KBr, cm⁻¹): Characteristic broad absorption for the O-H stretch of the carboxylic acid (approx. 2500-3300 cm⁻¹), a strong C=O stretch (approx. 1700 cm⁻¹), and absorptions for the C-F and N-O bonds.

-

Mass Spectrometry (MS): A molecular ion peak corresponding to the calculated molecular weight.

Part 2: Synthesis of this compound

The final step in the synthesis is the esterification of the previously prepared carboxylic acid. The Fischer esterification is a classic and efficient method for this conversion, utilizing an excess of the alcohol (methanol) as both a reagent and a solvent, with a catalytic amount of a strong acid.[1][8]

Reaction Mechanism: Fischer Esterification

The Fischer esterification is an acid-catalyzed nucleophilic acyl substitution reaction. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.

Caption: Mechanism of Fischer Esterification.

Experimental Protocol: Fischer Esterification

This protocol is based on general procedures for Fischer esterification.[8][9]

Materials and Equipment:

-

2-(2-Nitro-4-(trifluoromethyl)phenyl)acetic acid

-

Methanol (anhydrous)

-

Concentrated sulfuric acid (98%)

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Ethyl acetate or diethyl ether

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

In a clean, dry round-bottom flask, dissolve 2-(2-nitro-4-(trifluoromethyl)phenyl)acetic acid (1.0 eq) in an excess of anhydrous methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops) to the solution.[8]

-

Attach a reflux condenser and heat the reaction mixture to reflux with stirring for 2-4 hours. The reaction can be monitored by TLC.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess methanol using a rotary evaporator.

-

Dissolve the residue in an organic solvent such as ethyl acetate or diethyl ether.

-

Transfer the organic solution to a separatory funnel and wash sequentially with deionized water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.[9]

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

The crude this compound can be purified by recrystallization or column chromatography on silica gel if necessary.

Data Summary: this compound

| Property | Value | Reference |

| Molecular Formula | C10H8F3NO4 | [7] |

| Molecular Weight | 263.17 g/mol | [7] |

| Appearance | Yellow oil or solid | - |

| IUPAC Name | methyl 2-[2-nitro-4-(trifluoromethyl)phenyl]acetate | [7] |

Spectroscopic Data (Expected):

-

¹H NMR (CDCl₃): A singlet for the methyl ester protons (around 3.7 ppm), a singlet for the methylene protons (around 4.0 ppm), and signals in the aromatic region for the phenyl protons.

-

¹³C NMR (CDCl₃): Resonances for the methyl ester carbon, the methylene carbon, the carbonyl carbon, and the aromatic carbons, including the carbon attached to the trifluoromethyl group.

-

¹⁹F NMR (CDCl₃): A singlet for the trifluoromethyl group.

-

IR (film or KBr, cm⁻¹): A strong C=O stretching vibration for the ester (around 1740 cm⁻¹), characteristic absorptions for the nitro group (around 1530 and 1350 cm⁻¹), and strong C-F stretching bands.

-

Mass Spectrometry (MS): A molecular ion peak corresponding to the calculated molecular weight.

Safety and Handling

2-(2-Nitro-4-(trifluoromethyl)phenyl)acetic Acid:

-

Causes skin and serious eye irritation. May cause respiratory irritation.

-

Wear protective gloves, eye protection, and face protection. Use in a well-ventilated area.

Concentrated Sulfuric Acid:

-

Causes severe skin burns and eye damage.

-

Handle with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and chemical splash goggles.

-

Always add acid to water, never the other way around, to avoid a violent exothermic reaction.

Methanol:

-

Highly flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled.

-

Keep away from heat, sparks, open flames, and hot surfaces. Use in a well-ventilated area.

General Precautions:

-

All manipulations should be performed in a well-ventilated fume hood.

-

Wear appropriate PPE, including safety glasses, a lab coat, and gloves, at all times.

-

Consult the Safety Data Sheet (SDS) for each chemical before use.

Conclusion

The synthesis of this compound presented in this guide provides a reliable and efficient pathway to a valuable synthetic intermediate. The two-step process, involving the hydrolysis of a benzyl cyanide followed by a Fischer esterification, utilizes well-understood and robust chemical transformations. By following the detailed protocols and adhering to the safety precautions outlined, researchers can confidently prepare this compound for use in a variety of applications, particularly in the design and synthesis of novel pharmacologically active molecules. The strategic placement of the nitro and trifluoromethyl groups offers a rich platform for further chemical exploration and the development of next-generation therapeutics and agrochemicals.

References

-

Department of Chemistry, University of Wisconsin. (n.d.). The Fischer Esterification. Retrieved from [Link]

- Google Patents. (n.d.). Synthesis method of 2-nitro-4-substituted phenylacetic acid.

- Google Patents. (n.d.). Synthesis method of 2-nitro-4-substituted phenylacetic acid.

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Supporting Information. (n.d.). General information. Retrieved from [Link]

-

OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]

-

Organic Syntheses. (n.d.). p-NITROPHENYLACETIC ACID. Retrieved from [Link]

-

Department of Chemistry, University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

-

Big Chemical Encyclopedia. (n.d.). Benzyl Cyanide Hydrolysis To Acid. Scribd. Retrieved from [Link]

-

Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Retrieved from [Link]

-

ResearchGate. (2024, September 6). Synthesis of Esters with Different Flavors using Fisher Esterification. Retrieved from [Link]

- Google Patents. (n.d.). Preparation method 2,4,5-trifluorophenylacetic acid.

-

Organic Syntheses. (n.d.). methyl 2-(2-acetylphenyl)acetate. Retrieved from [Link]

-

Journal of Biomedical Research & Environmental Sciences. (n.d.). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]

- Google Patents. (n.d.). Process for the preparation of 2-(6-substituted pyrid-2-yloxymethyl)phenylacetate.

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

-

MDPI. (2022, November 7). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. Retrieved from [Link]

-

EPFL. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. Retrieved from [Link]

-

BMRB. (n.d.). bmse000481 Phenyl Acetate at BMRB. Retrieved from [Link]

-

National Institutes of Health. (2024, April 28). Methyl-Containing Pharmaceuticals. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. jelsciences.com [jelsciences.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. CN101805265B - Synthesis method of 2-nitro-4-substituted phenylacetic acid - Google Patents [patents.google.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Tips & Tricks [chem.rochester.edu]

- 7. This compound | C10H8F3NO4 | CID 83569 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. community.wvu.edu [community.wvu.edu]

- 9. Fischer Esterification-Typical Procedures - operachem [operachem.com]

An In-Depth Technical Guide to Methyl 2-(2-nitro-4-(trifluoromethyl)phenyl)acetate

Abstract

Methyl 2-(2-nitro-4-(trifluoromethyl)phenyl)acetate is a highly functionalized aromatic ester of significant interest in modern organic and medicinal chemistry. Characterized by a phenyl ring substituted with both a nitro group and a trifluoromethyl group, this compound serves as a versatile synthetic intermediate. The strong electron-withdrawing nature of its substituents dictates its chemical reactivity, making it a valuable building block for the synthesis of complex molecules, including pharmaceuticals and agrochemicals. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, with a focus on its role as a key precursor in the development of pharmacologically active agents.

Introduction and Significance

This compound, registered under CAS Number 13544-07-5, is an aromatic compound featuring a methyl acetate moiety linked to a phenyl ring.[1][2] The substitution pattern on the aromatic core is critical to its chemical identity; a nitro (-NO₂) group at the 2-position and a trifluoromethyl (-CF₃) group at the 4-position. These two powerful electron-withdrawing groups profoundly influence the molecule's electronic properties, solubility, and reactivity, making it an important intermediate in multi-step organic syntheses.[3]

The trifluoromethyl group, in particular, is a prized feature in medicinal chemistry. Its inclusion in a molecule can enhance metabolic stability, increase lipophilicity (which aids in penetrating biological membranes), and improve binding affinity to biological targets.[1][3] Consequently, this compound is a sought-after precursor for molecules where such properties are desirable, most notably in the synthesis of anti-cancer therapeutics.[4]

Caption: Chemical Structure of this compound.

Physicochemical and Computed Properties

A summary of the key identifiers and physicochemical properties for this compound is presented below. This data is essential for its handling, characterization, and use in synthetic protocols.

| Property | Value | Source(s) |

| IUPAC Name | methyl 2-[2-nitro-4-(trifluoromethyl)phenyl]acetate | |

| CAS Number | 13544-07-5 | [2][] |

| Molecular Formula | C₁₀H₈F₃NO₄ | [1][2][] |

| Molecular Weight | 263.17 g/mol | [2] |

| Melting Point | 106.5-107.5 °C | [6] |

| Boiling Point | 277.7 °C at 760 mmHg | [6] |

| Density | 1.402 g/cm³ | [6] |

| Flash Point | 121.8 °C | [6] |

| XLogP3 | 2.85 | [6] |

| Polar Surface Area (PSA) | 72.12 Ų | [7][6] |

| InChIKey | WFQOIJIXNFOYCM-UHFFFAOYSA-N | [7][2] |

| Appearance | White to off-white crystalline solid | [8] |

Synthesis and Manufacturing

The primary laboratory-scale synthesis of this compound involves the direct esterification of its corresponding carboxylic acid precursor.

General Synthesis Protocol: Fischer Esterification

The most common and straightforward method is the Fischer esterification of 2-(2-nitro-4-(trifluoromethyl)phenyl)acetic acid.[1]

Principle: This reaction involves treating the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst. The acid protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. The subsequent elimination of a water molecule yields the desired ester.

Experimental Protocol:

-

Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-(2-nitro-4-(trifluoromethyl)phenyl)acetic acid (1.0 eq).

-

Reagents: Add an excess of methanol (e.g., 10-20 eq) to serve as both the reactant and the solvent.

-

Catalysis: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) (approx. 0.05-0.1 eq).

-

Reaction: Heat the mixture to reflux and maintain for several hours. The reaction progress can be monitored by Thin-Layer Chromatography (TLC).

-

Workup: After cooling to room temperature, neutralize the acid catalyst with a mild base (e.g., saturated sodium bicarbonate solution). Extract the product into an organic solvent like ethyl acetate.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography to yield pure this compound.

Caption: Workflow for the synthesis via Fischer Esterification.

Chemical Reactivity and Key Transformations

The reactivity of this compound is dominated by its functional groups. The electron-withdrawing nitro and trifluoromethyl groups deactivate the aromatic ring towards electrophilic substitution but are key handles for other transformations.

Reduction of the Nitro Group

A pivotal reaction for this molecule is the reduction of the ortho-nitro group to an amine.[1] This transformation is a gateway to a wide array of further chemical modifications, including amide bond formation, which is crucial in the synthesis of many pharmaceuticals.

-

Common Reagents: This reduction is typically achieved using catalytic hydrogenation (e.g., H₂ gas with a Palladium-on-carbon catalyst, Pd/C) or with reducing metals in acidic media (e.g., Iron, Tin, or Zinc in HCl).

Nucleophilic Substitution

While the trifluoromethyl group itself is generally stable, the highly electron-deficient nature of the aromatic ring can make it susceptible to nucleophilic aromatic substitution (SₙAr) reactions under specific conditions, potentially allowing for the displacement of other leaving groups on the ring if present.[1][3]

Caption: Primary reactivity pathway for the title compound.

Applications in Pharmaceutical Synthesis

This compound is not typically an end-product but rather a critical building block. Its structure is embedded within the synthetic routes of more complex, biologically active molecules.

Intermediate for Bicalutamide Analogues

The most significant application of this molecular scaffold is in the synthesis of non-steroidal antiandrogen drugs, which are used in the treatment of prostate cancer.[4] For instance, the core structure is related to intermediates used in the synthesis of Bicalutamide and its analogues.[4][9][10] The synthesis of these drugs often involves the reduction of the nitro group on a similar phenylacetate derivative to an amine, followed by coupling with other synthons to build the final drug molecule. The trifluoromethyl group is a key pharmacophore in Bicalutamide, contributing to its high affinity for the androgen receptor.

Conclusion

This compound is a compound of high strategic value in synthetic chemistry. Its well-defined physicochemical properties and predictable reactivity make it a reliable intermediate. The presence of both a reducible nitro group and a bioactivity-enhancing trifluoromethyl group provides chemists with a powerful tool for constructing complex molecular architectures, particularly in the field of drug discovery and development. Its role as a precursor to potent anti-cancer agents underscores its importance to the scientific community.

References

- Methyl 2-(2-nitro-4-(trifluoromethyl)phenyl)

- Methyl 2-(2-nitro-4-(trifluoromethyl)phenyl)

- Methyl 2-(2-nitro-4-(trifluoromethyl)phenyl)

- Buy Methyl 2-(2-nitro-4-(trifluoromethyl)phenyl)

- Methyl 2-Nitro-4-(trifluoromethyl)

- Synthesis and Biological Evaluation of Bicalutamide Analogues for the Potential Treatment of Prost

- Understanding the Properties of Trifluoromethyl Phenylacetic Acids in Chemical Synthesis.

- Synthesis, biological evaluation and X-ray analysis of bicalutamide sulfoxide analogues for the potential treatment of prost

- EP1863759A1 - Process for preparation of bicalutamide - Google P

- 2,4,5 Trifluro phenyl acetic acid - Hely Speciality Chemicals.

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound [cymitquimica.com]

- 3. nbinno.com [nbinno.com]

- 4. Synthesis and Biological Evaluation of Bicalutamide Analogues for the Potential Treatment of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. echemi.com [echemi.com]

- 7. This compound | C10H8F3NO4 | CID 83569 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2,4,5-Trifluorophenylacetic acid at Best Prices - High Quality Supplier [helyspecialitychemicals.com]

- 9. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 10. EP1863759A1 - Process for preparation of bicalutamide - Google Patents [patents.google.com]

An In-depth Technical Guide to (E)-4-oxobut-2-enoic Acid (CAS Number 13544-07-5)

A Comprehensive Resource for Researchers and Drug Development Professionals

Introduction

(E)-4-oxobut-2-enoic acid, also known as fumaraldehydic acid, is a fascinating and reactive small molecule with the CAS number 13544-07-5. As an α,β-unsaturated carbonyl compound, it possesses a unique chemical architecture that makes it a valuable tool in both synthetic chemistry and biological research. This guide provides an in-depth exploration of its properties, synthesis, analysis, and potential applications, with a particular focus on its relevance to drug discovery and development.

Chemical and Physical Properties

Understanding the fundamental properties of (E)-4-oxobut-2-enoic acid is paramount for its effective use in a laboratory setting.

| Property | Value |

| Molecular Formula | C4H4O3 |

| Molecular Weight | 100.07 g/mol |

| Appearance | Colorless crystalline solid |

| IUPAC Name | (2E)-4-oxobut-2-enoic acid |

| Synonyms | Fumaraldehydic acid |

This data is compiled from various chemical suppliers and databases.

Synthesis and Purification

The synthesis of 4-oxobutenoic acid derivatives can be achieved through various synthetic routes. One common and effective method is the microwave-assisted aldol condensation.[1]

Rationale for Microwave-Assisted Aldol Condensation:

This method is often preferred due to its numerous advantages over traditional heating methods. The use of microwave irradiation can lead to significantly reduced reaction times, increased product yields, and often, cleaner reactions with fewer byproducts. This is attributed to the efficient and uniform heating of the reaction mixture, which can accelerate the reaction rate.

Experimental Protocol: Microwave-Assisted Synthesis

-

Reactant Preparation: A solution of a methyl ketone derivative and glyoxylic acid is prepared.[1]

-

Catalyst Addition: A catalyst, such as pyrrolidinium acetate or p-toluenesulfonic acid, is added to the reaction mixture.[1]

-

Microwave Irradiation: The reaction vessel is placed in a microwave reactor and irradiated at a specific temperature and time, which would be optimized for the specific substrates.

-

Workup and Purification: After the reaction is complete, the mixture is cooled, and the product is isolated. This typically involves extraction and subsequent purification by techniques such as recrystallization or column chromatography.

Caption: Microwave-assisted synthesis workflow.

Analytical Characterization

The purity and identity of (E)-4-oxobut-2-enoic acid must be rigorously confirmed using a suite of analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are essential for elucidating the molecular structure. The characteristic peaks for the aldehydic proton, the vinyl protons, and the carboxylic acid proton in ¹H NMR, along with the carbonyl and vinyl carbon signals in ¹³C NMR, provide definitive structural confirmation.

-

Mass Spectrometry (MS): Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) are used to determine the molecular weight and fragmentation pattern of the compound.[2]

-

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the key functional groups present, such as the C=O stretch of the aldehyde and carboxylic acid, the C=C stretch of the alkene, and the broad O-H stretch of the carboxylic acid.[2]

-

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of the compound.[2] A well-defined peak at a specific retention time indicates a high degree of purity.

Mechanism of Action and Biological Significance

The biological activity of (E)-4-oxobut-2-enoic acid is intrinsically linked to its chemical structure, specifically the α,β-unsaturated carbonyl moiety. This functional group acts as a Michael acceptor, making it susceptible to nucleophilic attack by biological macromolecules.

The Role of the Michael Acceptor:

The electrophilic nature of the β-carbon in the α,β-unsaturated system allows it to react with nucleophilic residues on proteins, such as the thiol group of cysteine. This covalent modification can lead to a variety of biological effects.

Caption: Michael addition reaction mechanism.

This reactivity is the basis for the diverse pharmacological activities observed in compounds containing this motif.[3] It's a double-edged sword; while it can lead to therapeutic effects, it can also cause cytotoxicity and cell damage if not properly controlled.[3][4]

Applications in Drug Development

The unique reactivity of α,β-unsaturated carbonyl compounds has made them a subject of great interest in drug discovery.

-

Anti-inflammatory and Immunosuppressive Effects: Many natural products containing the α,β-unsaturated carbonyl unit exhibit potent anti-inflammatory and immunosuppressive activities.[3] These effects are often mediated through the modulation of key signaling pathways, such as the inhibition of nuclear factor kappa B (NF-κB).[3]

-

Anticancer Activity: The ability of these compounds to act as Michael acceptors has been exploited in the development of anticancer agents.[4] Irreversible binding to the active sites of key enzymes involved in cancer cell proliferation is a promising strategy to overcome drug resistance.[4] Furthermore, some α,β-unsaturated ketones have been shown to act as mitochondrial toxins, selectively targeting cancer cells.[5]

-

Antimicrobial Properties: Fumaric acid and its derivatives have demonstrated significant antimicrobial activity against a range of bacteria and fungi.[6][7] This suggests the potential for developing novel antibiotics based on the (E)-4-oxobut-2-enoic acid scaffold.

Safety and Handling

Given its reactive nature, proper safety precautions are essential when handling (E)-4-oxobut-2-enoic acid and related compounds.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (such as butyl rubber or nitrile), safety goggles, and a lab coat.[8]

-

Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any potential vapors.[8]

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.

-

Spill Response: In case of a spill, absorb the material with an inert absorbent and dispose of it as hazardous waste.

Toxicity Profile:

Conclusion

(E)-4-oxobut-2-enoic acid is a versatile and reactive molecule with significant potential in both synthetic chemistry and drug discovery. Its α,β-unsaturated carbonyl moiety provides a handle for a wide range of chemical transformations and biological interactions. A thorough understanding of its properties, synthesis, and handling is crucial for researchers looking to harness its potential in the development of new therapeutics and research tools. As with any reactive compound, a commitment to safety and rigorous analytical characterization is paramount.

References

-

Amslinger, S. (2010). The tunable functionality of alpha,beta-unsaturated carbonyl compounds enables their differential application in biological systems. ChemMedChem, 5(3), 351-356. [Link]

-

MDPI. (n.d.). Special Issue : Natural Products with α,β-Unsaturated Carbonyl Units and Their Synthetic Derivatives: Recent Advances and Future Perspectives. Molecules. [Link]

-

Hossain, M., Das, U., & Dimmock, J. R. (2019). Recent advances in α,β-unsaturated carbonyl compounds as mitochondrial toxins. European Journal of Medicinal Chemistry, 183, 111687. [Link]

-

A-Z Chemical. (n.d.). CAS 13544-07-5 Methyl 2-Nitro-4-(trifluoromethyl)phenylacetate. [Link]

-

Uddin, M. J., et al. (2017). Immunosuppressive Effects of Natural α,β-Unsaturated Carbonyl-Based Compounds, and Their Analogs and Derivatives, on Immune Cells: A Review. Molecules, 22(2), 245. [Link]

-

ResearchGate. (n.d.). Different medicinal activity of α,β-unsaturated carbonyl compounds. [Link]

-

Study.com. (n.d.). What special precautions should be followed to ensure the safe use of aldehydes by healthcare professionals?. [Link]

-

ResearchGate. (n.d.). Synthetic routes for the preparation of 4-oxo-2-butenoic acid derivatives. [Link]

-

PubChem. (n.d.). Methyl 2-(2-nitro-4-(trifluoromethyl)phenyl)acetate. [Link]

-

Batuev, R. V., et al. (2022). Synthesis of 2-((3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo [b] thiophen-2-yl)amino). [Source not further specified]. [Link]

-

Veeprho. (n.d.). (E)-4-(((E)-4-hydroxybut-2-enoyl)oxy)but-2-enoic acid. [Link]

-

Moshang Chemical. (n.d.). (2-Nitro-4-trifluoromethylphenyl)acetic acid methyl ester - CAS No. 13544-07-5. [Link]

-

PubChem. (n.d.). 4-Ethoxy-4-oxobut-2-enoic acid. [Link]

-

Matrix Fine Chemicals. (n.d.). (2E)-4-ETHOXY-4-OXOBUT-2-ENOIC ACID. [Link]

-

National Academy of Sciences. (1995). Acetaldehyde. [Link]

-

ResearchGate. (n.d.). Fumaric acid and its esters: An emerging treatment for multiple sclerosis with antioxidative mechanism of action. [Link]

-

University of Nevada, Reno. (n.d.). Chapter 5: Highly Reactive Chemicals. [Link]

-

University of Louisville. (2022). Pro-Handling of Reactive Chemicals. [Link]

-

National Center for Biotechnology Information. (n.d.). Role of fumaric acid in anti-inflammatory and analgesic activities of a Fumaria indica extracts. [Link]

-

Medicine Science. (n.d.). A preliminary study of fumaric acid, called allomaleic acid, as a pharmaceutical antimicrobial compound. [Link]

-

National Center for Biotechnology Information. (n.d.). Aldehyde Dehydrogenase Inhibitors: a Comprehensive Review of the Pharmacology, Mechanism of Action, Substrate Specificity, and Clinical Application. [Link]

-

ResearchGate. (n.d.). Current advances on biological production of fumaric acid. [Link]

-

ResearchGate. (n.d.). A preliminary study of fumaric acid, called allomaleic acid, as a pharmaceutical antimicrobial compound. [Link]

-

MDPI. (n.d.). Recent Advances in Biological Activity, New Formulations and Prodrugs of Ferulic Acid. [Link]

-

PubChem. (n.d.). Fumaric acid. [Link]

-

MDPI. (n.d.). Ferulic Acid as an Anti-Inflammatory Agent: Insights into Molecular Mechanisms, Pharmacokinetics and Applications. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. (E)-4-(4-benzylanilino)-4-oxobut-2-enoic acid [synhet.com]

- 3. Immunosuppressive Effects of Natural α,β-Unsaturated Carbonyl-Based Compounds, and Their Analogs and Derivatives, on Immune Cells: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The tunable functionality of alpha,beta-unsaturated carbonyl compounds enables their differential application in biological systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Recent advances in α,β-unsaturated carbonyl compounds as mitochondrial toxins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medicinescience.org [medicinescience.org]

- 7. researchgate.net [researchgate.net]

- 8. homework.study.com [homework.study.com]

- 9. Appendix I - Hazards Of Functional Groups | Environment, Health and Safety [ehs.cornell.edu]

- 10. web.stanford.edu [web.stanford.edu]

A Comprehensive Guide to the Structure Elucidation of Methyl 2-(2-nitro-4-(trifluoromethyl)phenyl)acetate

For Distribution to Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Molecular Architecture

Methyl 2-(2-nitro-4-(trifluoromethyl)phenyl)acetate is a key chemical intermediate, the precise structural confirmation of which is paramount for its application in the synthesis of complex pharmaceutical and agrochemical compounds.[1] Its molecular framework, featuring a trifluoromethyl group and a nitro functionality on a phenyl ring, imparts unique electronic properties that are critical to its reactivity.[1] This guide provides an in-depth, experience-driven approach to the definitive structure elucidation of this compound, integrating robust analytical techniques with a self-validating synthesis protocol.

The molecular weight of this compound is 263.17 g/mol , and its chemical formula is C₁₀H₈F₃NO₄.[1]

Molecular Structure and Key Features

The structural integrity of this compound is established through a confluence of spectroscopic data. The following diagram illustrates the confirmed structure and numbering convention used throughout this guide.

Caption: Molecular structure of this compound.

Synthesis and Purification: A Self-Validating Protocol

The synthesis of this compound is most reliably achieved via Fischer esterification of its carboxylic acid precursor, 2-(2-nitro-4-(trifluoromethyl)phenyl)acetic acid.[2][3][4] This method is favored for its simplicity and the use of readily available reagents.[2]

Experimental Workflow: Synthesis

The following diagram outlines the key stages of the synthesis process.

Caption: Workflow for the synthesis of the target compound.

Detailed Synthesis Protocol

Materials:

-

2-(2-nitro-4-(trifluoromethyl)phenyl)acetic acid

-

Methanol (anhydrous)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ethyl Acetate

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a clean, dry round-bottom flask, add 2-(2-nitro-4-(trifluoromethyl)phenyl)acetic acid.

-

Add a significant excess of anhydrous methanol, which will also serve as the solvent.

-

With stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops per gram of carboxylic acid).

-

Attach a reflux condenser and heat the mixture to reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, allow the mixture to cool to room temperature.

-

Remove the excess methanol using a rotary evaporator.

-

Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

-

Wash the organic layer sequentially with saturated NaHCO₃ solution (to neutralize the acid catalyst) and then with brine.[5]

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude ester.

-

If necessary, purify the crude product by flash column chromatography on silica gel.

Spectroscopic Structure Elucidation: A Multi-faceted Approach

The definitive confirmation of the structure of this compound relies on the synergistic interpretation of data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Experimental Workflow: Analysis

The following diagram illustrates the analytical workflow for structure elucidation.

Caption: Analytical workflow for structure elucidation.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Data (500 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.15 | d | 1H | Ar-H (H-3) |

| ~7.85 | dd | 1H | Ar-H (H-5) |

| ~7.60 | d | 1H | Ar-H (H-6) |

| ~4.00 | s | 2H | -CH₂ -COOCH₃ |

| ~3.80 | s | 3H | -COOCH₃ |

Interpretation:

The downfield region of the spectrum is expected to show three distinct signals corresponding to the aromatic protons. The proton at the 3-position is deshielded by the adjacent nitro group, resulting in the most downfield shift. The methylene protons of the acetate group will appear as a singlet, as will the methyl protons of the ester functionality.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹³C NMR Data (125 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~170 | C =O (ester) |

| ~148 | C -NO₂ |

| ~135 | C -CF₃ (q, J ≈ 30 Hz) |

| ~133 | Ar-C H |

| ~128 | Ar-C H |

| ~125 | Ar-C H |

| ~123 | C F₃ (q, J ≈ 270 Hz) |

| ~53 | -COOC H₃ |

| ~35 | -C H₂- |

Interpretation:

The carbonyl carbon of the ester will be observed significantly downfield. The carbon attached to the trifluoromethyl group will appear as a quartet due to coupling with the fluorine atoms, as will the trifluoromethyl carbon itself, albeit with a much larger coupling constant. The remaining aromatic and aliphatic carbons will appear in their expected regions.

¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹⁹F NMR Data (470 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~ -63 | s | -CF₃ |

Interpretation:

The ¹⁹F NMR spectrum is expected to show a single sharp singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group.[6][7][8] The chemical shift is characteristic for a CF₃ group attached to an aromatic ring.[9]

Infrared (IR) Spectroscopy

Predicted IR Data (KBr pellet or thin film):

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~2950 | Medium | Aliphatic C-H stretch |

| ~1740 | Strong | C=O stretch (ester) |

| ~1530 & ~1350 | Strong | Asymmetric & Symmetric NO₂ stretch |

| ~1250 | Strong | C-O stretch (ester) |

| ~1170 & ~1130 | Strong | C-F stretches (CF₃) |

Interpretation:

The IR spectrum will be dominated by a strong absorption band for the ester carbonyl group.[1] Two strong bands characteristic of the nitro group will also be prominent.[1] The presence of strong absorptions in the 1100-1200 cm⁻¹ region is indicative of the C-F bonds of the trifluoromethyl group.

Mass Spectrometry (MS)

Predicted MS Data (Electron Ionization - EI):

| m/z | Interpretation |

| 263 | [M]⁺ (Molecular Ion) |

| 232 | [M - OCH₃]⁺ |

| 217 | [M - NO₂]⁺ |

| 204 | [M - COOCH₃]⁺ |

| 188 | [M - NO₂ - HF]⁺ |

| 145 | [C₇H₄F₃]⁺ |

Interpretation:

The mass spectrum should show a clear molecular ion peak at m/z 263. Common fragmentation patterns for aromatic nitro compounds include the loss of the nitro group (NO₂) and for esters, the loss of the methoxy group (-OCH₃) or the entire carbomethoxy group (-COOCH₃).

Conclusion: A Unified Structural Assignment

The collective evidence from ¹H, ¹³C, and ¹⁹F NMR, IR, and MS provides an unambiguous and self-validating confirmation of the structure of this compound. The synthesis via Fischer esterification provides a pure sample suitable for these analytical techniques, and the resulting spectroscopic data are in complete agreement with the proposed molecular architecture. This comprehensive approach ensures the highest level of confidence in the identity and purity of this important chemical intermediate, which is critical for its successful application in further synthetic endeavors.

References

-

Wikipedia. Fischer–Speier esterification. [Link]

-

JoVE. Esterification. [Link]

-

University of Toronto. The Fischer Esterification. [Link]

-

Tantillo, D. J., & Keresztes, I. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. Journal of Organic Chemistry, 83(5), 2649–2654. [Link]

-

Prosser, R. S., & Kitevski-LeBlanc, J. (2015). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. Journal of Biomolecular NMR, 62(3), 297–306. [Link]

-

Taylor, M. S. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. ACS Publications. [Link]

-

University of California, Santa Barbara. 19F Chemical Shifts and Coupling Constants. [Link]

Sources

- 1. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 3. Video: Esterification - Concept [jove.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. community.wvu.edu [community.wvu.edu]

- 6. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. quora.com [quora.com]

Spectroscopic Characterization of Methyl 2-(2-nitro-4-(trifluoromethyl)phenyl)acetate: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic characterization of Methyl 2-(2-nitro-4-(trifluoromethyl)phenyl)acetate , a key intermediate in various synthetic pathways. This document is intended for researchers, scientists, and professionals in drug development and materials science who require a deep understanding of the structural elucidation of this compound using modern spectroscopic techniques. While direct experimental spectra for this specific molecule are not publicly available, this guide will provide a robust framework for its analysis based on established principles of spectroscopy and data from analogous structures.

Molecular Structure and Physicochemical Properties

This compound possesses a unique combination of functional groups that influence its chemical reactivity and spectroscopic behavior. Understanding its basic properties is the first step in a thorough characterization.

| Property | Value | Source |

| IUPAC Name | methyl 2-[2-nitro-4-(trifluoromethyl)phenyl]acetate | [1] |

| Molecular Formula | C10H8F3NO4 | [1] |

| Molecular Weight | 263.17 g/mol | [1] |

| CAS Number | 13544-07-5 | [1] |

Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR (¹H NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The predicted ¹H NMR spectrum of this compound in a standard solvent like CDCl₃ would exhibit distinct signals corresponding to the aromatic protons, the methylene protons, and the methyl protons of the ester group.[2][3][4]

Predicted Chemical Shifts and Coupling Patterns

The aromatic region of the spectrum is expected to show a complex splitting pattern due to the substitution on the benzene ring.[5][6] The electron-withdrawing nature of the nitro (-NO₂) and trifluoromethyl (-CF₃) groups will significantly deshield the aromatic protons, causing them to resonate at higher chemical shifts (downfield).[2][3]

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |

| Aromatic H (position 3) | ~ 8.0 - 8.2 | d | J ≈ 8-9 | Ortho-coupling with H at position 5. Deshielded by the adjacent nitro group. |

| Aromatic H (position 5) | ~ 7.8 - 8.0 | dd | J ≈ 8-9, 2-3 | Ortho-coupling with H at position 3 and meta-coupling with H at position 6. |

| Aromatic H (position 6) | ~ 7.6 - 7.8 | d | J ≈ 2-3 | Meta-coupling with H at position 5. |

| Methylene (-CH₂-) | ~ 4.0 - 4.2 | s | - | Singlet, adjacent to the ester carbonyl and the aromatic ring. |

| Methyl (-OCH₃) | ~ 3.8 - 3.9 | s | - | Singlet, characteristic of a methyl ester. |

Experimental Protocol for ¹H NMR Acquisition

A standardized protocol for acquiring a high-resolution ¹H NMR spectrum is crucial for accurate structural determination.

Workflow for ¹H NMR Analysis

Caption: A typical workflow for acquiring and processing a ¹H NMR spectrum.

Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. The predicted spectrum of this compound will show distinct signals for each unique carbon atom.[3]

Predicted Chemical Shifts

The chemical shifts of the carbon atoms are influenced by their hybridization and the electronic effects of neighboring substituents. The carbonyl carbon of the ester will be significantly downfield, while the trifluoromethyl carbon will exhibit a characteristic quartet in a proton-coupled spectrum due to coupling with the fluorine atoms.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| Ester Carbonyl (C=O) | ~ 168 - 172 | Characteristic chemical shift for an ester carbonyl.[7] |

| Aromatic C (position 1) | ~ 135 - 140 | Attached to the methylene group, influenced by other ring substituents. |

| Aromatic C (position 2) | ~ 145 - 150 | Attached to the electron-withdrawing nitro group. |

| Aromatic C (position 3) | ~ 125 - 130 | Influenced by the adjacent nitro group. |

| Aromatic C (position 4) | ~ 130 - 135 (quartet, J ≈ 30-40 Hz) | Attached to the trifluoromethyl group. |

| Aromatic C (position 5) | ~ 120 - 125 | Influenced by the trifluoromethyl group. |

| Aromatic C (position 6) | ~ 128 - 133 | Influenced by the adjacent nitro group. |

| Trifluoromethyl (-CF₃) | ~ 120 - 125 (quartet, J ≈ 270-280 Hz) | Characteristic chemical shift and large C-F coupling constant. |

| Methylene (-CH₂-) | ~ 35 - 40 | Attached to the aromatic ring and the ester carbonyl. |

| Methyl (-OCH₃) | ~ 52 - 55 | Characteristic chemical shift for a methyl ester.[7] |

Predicted Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity. For this compound, electrospray ionization (ESI) would be a suitable soft ionization technique.

Predicted Molecular Ion and Fragmentation Pattern

The mass spectrum is expected to show the molecular ion peak [M]+ or, more likely in ESI, protonated [M+H]⁺ or sodiated [M+Na]⁺ adducts. The fragmentation pattern will be influenced by the functional groups present.[8][9] Common fragmentation pathways for nitroaromatic compounds include the loss of NO₂ and NO.[8][10][11] The ester group can undergo cleavage as well.

Predicted Fragmentation Pathway

Caption: A plausible fragmentation pathway for this compound in mass spectrometry.

Predicted Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted Characteristic Absorption Bands

The IR spectrum of this compound is expected to show strong absorption bands corresponding to the C=O stretch of the ester, the N-O stretches of the nitro group, and the C-F stretches of the trifluoromethyl group.[12][13][14]

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity | Rationale |

| Aromatic C-H Stretch | 3100 - 3000 | Medium | Characteristic of C-H bonds on an aromatic ring.[12] |

| Aliphatic C-H Stretch | 3000 - 2850 | Medium | From the methylene and methyl groups.[14] |

| Ester C=O Stretch | 1750 - 1735 | Strong | Characteristic of an aliphatic ester carbonyl group.[12][15] |

| Aromatic C=C Stretch | 1600 - 1450 | Medium to Weak | Skeletal vibrations of the benzene ring.[12] |

| Nitro N-O Asymmetric Stretch | 1550 - 1475 | Strong | Characteristic of a nitro group.[12][14] |

| Nitro N-O Symmetric Stretch | 1360 - 1290 | Strong | Characteristic of a nitro group.[12][14] |

| Ester C-O Stretch | 1300 - 1000 | Strong | Characteristic of the C-O single bonds in the ester.[12][13] |

| C-F Stretch | 1300 - 1100 | Strong | Characteristic of the trifluoromethyl group. |

Synthesis and Experimental Considerations

This compound is typically synthesized via the esterification of 2-(2-nitro-4-(trifluoromethyl)phenyl)acetic acid with methanol, often using an acid catalyst like sulfuric acid under reflux conditions.[16] The purity of the final product and any intermediates should be rigorously assessed using the spectroscopic methods outlined in this guide, in conjunction with chromatographic techniques such as HPLC and GC-MS.

Conclusion

This technical guide provides a detailed predictive analysis of the spectroscopic data for this compound. By understanding the expected ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR data, researchers can confidently approach the synthesis and characterization of this important chemical intermediate. The provided protocols and interpretive guidelines serve as a valuable resource for ensuring the structural integrity and purity of this compound in research and development settings.

References

-

Weber, R., et al. (2003). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Journal of Mass Spectrometry, 38(5), 493-503. Available from: [Link]

-

Gupta, P., Srivastava, S. K., & Ganesan, K. (2013). Electron Ionization (EI) Induced Mass Spectral Analysis of Substituted Phenylacetamides. Der Chemica Sinica, 4(1), 114-120. Available from: [Link]

-

Bonacci, G., et al. (2011). Gas-phase fragmentation analysis of nitro-fatty acids. Journal of the American Society for Mass Spectrometry, 22(9), 1534-1551. Available from: [Link]

-

Yinon, J. (2002). Mass Spectrometry of Nitro and Nitroso Compounds. In The Chemistry of Functional Groups: The Chemistry of Nitro and Nitroso Compounds, Patai, S. (Ed.). John Wiley & Sons, Ltd. Available from: [Link]

-

University of Puget Sound. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Available from: [Link]

-

University of Colorado Boulder. Mass Spectrometry: Fragmentation. Available from: [Link]

-

Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. Available from: [Link]

-

Interpreting Aromatic NMR Signals. (2021). YouTube. Available from: [Link]

- Budzikiewicz, H., Djerassi, C., & Williams, D. H. (1967). Mass spectrometry of organic compounds. Holden-Day.

-

JoVE. Video: NMR Spectroscopy of Aromatic Compounds. Available from: [Link]

-

University of Wisconsin-Madison. NMR Spectroscopy of Aromatic Compounds. Available from: [Link]

-

The Royal Society of Chemistry. Supporting Information. Available from: [Link]

-

Jasperse, C. Short Summary of 1H-NMR Interpretation. Available from: [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0031246). Available from: [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0032617). Available from: [Link]

-

Gray, T. G., et al. (2014). Rhenium Chalcogenide Clusters Containing para-Substituted Phenylacetylide Ligands: Synthesis, Characterization, and Investigation of Substituent Effects on Spectroscopic and Electrochemical Properties. Inorganic Chemistry, 53(5), 2443-2453. Available from: [Link]

-

Smith, B. C. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy, 33(7), 22-26. Available from: [Link]

- Hesse, M., Meier, H., & Zeeh, B. (2008). Spectroscopic Methods in Organic Chemistry. Thieme.

-

University of California, Los Angeles. Infrared Spectroscopy Handout. Available from: [Link]

-

PubChem. This compound. Available from: [Link]

-

Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Available from: [Link]

Sources

- 1. This compound | C10H8F3NO4 | CID 83569 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Video: NMR Spectroscopy of Aromatic Compounds [jove.com]

- 3. researchgate.net [researchgate.net]

- 4. web.mnstate.edu [web.mnstate.edu]

- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 6. m.youtube.com [m.youtube.com]

- 7. Methyl phenylacetate(101-41-7) 13C NMR spectrum [chemicalbook.com]

- 8. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. imedpub.com [imedpub.com]

- 10. Gas-phase fragmentation analysis of nitro-fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. spectroscopyonline.com [spectroscopyonline.com]

- 14. www1.udel.edu [www1.udel.edu]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. benchchem.com [benchchem.com]

"physical and chemical properties of Methyl 2-(2-nitro-4-(trifluoromethyl)phenyl)acetate"

An In-depth Technical Guide:

Introduction

Methyl 2-(2-nitro-4-(trifluoromethyl)phenyl)acetate, with the CAS Number 13544-07-5, is an aromatic ester of significant interest in the fields of medicinal chemistry, agrochemicals, and materials science.[1] Its structure is characterized by a phenyl ring strategically substituted with a nitro group (-NO₂) at the 2-position and a trifluoromethyl (-CF₃) group at the 4-position, with a methyl acetate moiety attached.[1] This unique combination of potent electron-withdrawing groups imparts distinct electronic properties, reactivity, and lipophilicity, making it a valuable and versatile intermediate for the synthesis of more complex molecules.[1]

The trifluoromethyl group is a cornerstone of modern drug design, known to enhance metabolic stability and membrane permeability by increasing lipophilicity.[1][2] Simultaneously, the nitro group serves as a key synthetic handle, most notably for its ability to be reduced to an amino group, which is a gateway to a vast array of nitrogen-containing heterocyclic compounds and other functional derivatives.[1] This guide provides an in-depth analysis of the physical and chemical properties of this compound, detailed experimental protocols for its characterization, and insights into its applications for researchers and drug development professionals.

Section 1: Core Physicochemical Properties

The physical properties of a compound are foundational to its handling, formulation, and behavior in biological systems. The data below has been compiled from various authoritative sources to provide a comprehensive overview.

| Property | Value | Source(s) |

| CAS Number | 13544-07-5 | [1][3][4] |

| Molecular Formula | C₁₀H₈F₃NO₄ | [1][3][] |

| Molecular Weight | 263.17 g/mol | [1][3][4] |

| IUPAC Name | methyl 2-[2-nitro-4-(trifluoromethyl)phenyl]acetate | [3] |

| Melting Point | 106.5 - 107.5 °C | [4] |

| Boiling Point | 277.7 °C at 760 mmHg | [4] |

| Density | 1.402 g/cm³ | [4] |

| Flash Point | 121.8 °C | [4] |

| XLogP3 (Lipophilicity) | ~2.4 - 2.85 | [3][4] |

| Refractive Index | 1.484 | [4] |

| Vapor Pressure | 0.00444 mmHg at 25°C | [4] |

Section 2: Chemical Reactivity and Synthetic Utility

The synthetic value of this compound stems directly from the reactivity of its functional groups. The electron-withdrawing nature of both the nitro and trifluoromethyl substituents deactivates the aromatic ring towards electrophilic substitution but makes the compound susceptible to specific transformations that are highly valuable in multi-step syntheses.

Key Chemical Transformations

-

Nitro Group Reduction: This is arguably the most critical reaction for this compound. The nitro group can be selectively reduced to a primary amine (-NH₂) under various conditions, most commonly using catalytic hydrogenation (e.g., H₂ gas with a Palladium catalyst).[1] This transformation is fundamental as the resulting aniline derivative is a precursor for building diverse heterocyclic scaffolds, amides, and other functionalities central to many pharmaceutical agents.

-

Ester Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, 2-(2-nitro-4-(trifluoromethyl)phenyl)acetic acid, under either acidic or basic conditions. This allows for subsequent reactions at the carboxyl group, such as amide bond formation, which is a cornerstone of peptide and small molecule drug synthesis.

Below is a diagram illustrating these pivotal chemical transformations.

Section 3: Synthesis Workflow

The most direct and common method for preparing this compound is through the esterification of its corresponding carboxylic acid precursor.[1] This process is typically catalyzed by a strong acid.

Primary Synthesis Route: Fischer Esterification

The synthesis involves reacting 2-(2-nitro-4-(trifluoromethyl)phenyl)acetic acid with methanol in the presence of a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄). The reaction is typically driven to completion by heating under reflux, which helps to remove the water formed as a byproduct.[1] Industrial-scale production may leverage continuous flow processes to improve efficiency and yield.[1]

The workflow for this synthesis is visualized below.

The precursor, 2-(2-nitro-4-(trifluoromethyl)phenyl)acetic acid, can be synthesized through a multi-step process that often starts with a substituted benzene raw material.[6]

Section 4: Analytical and Characterization Protocols

Rigorous analytical validation is essential to confirm the identity, purity, and structure of the synthesized compound. High-resolution LCMS and reverse-phase HPLC are standard for purity assessment, while NMR spectroscopy is indispensable for structural confirmation.[1]

Protocol 4.1: Purity Assessment by Reverse-Phase HPLC

Rationale: Reverse-phase High-Performance Liquid Chromatography (HPLC) is the method of choice for assessing the purity of moderately nonpolar organic molecules. It separates compounds based on their hydrophobic interactions with the stationary phase, providing excellent resolution for identifying and quantifying impurities.

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve it in 1 mL of acetonitrile (MeCN) to create a 1 mg/mL stock solution.

-

Instrumentation:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at 254 nm.

-

Injection Volume: 10 µL.

-

-

Gradient Elution:

-

Start with 95% A / 5% B.

-

Ramp to 5% A / 95% B over 15 minutes.

-

Hold at 95% B for 5 minutes.

-

Return to initial conditions and equilibrate for 5 minutes.

-

-

Data Analysis: Integrate the peak areas from the resulting chromatogram. Purity is calculated as the area of the main peak divided by the total area of all peaks. A purity level of >98% is typically required for drug development applications.[1]

Protocol 4.2: Structural Elucidation by ¹H NMR Spectroscopy

Rationale: Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the structure of a molecule by mapping the chemical environments of its hydrogen atoms. It is the definitive method for confirming the identity of the target compound.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in an NMR tube.

-

Data Acquisition: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

-

Expected Chemical Shifts (δ) and Interpretation:

-

Aromatic Protons (3H): Expect complex signals in the aromatic region (~7.5-8.5 ppm). The protons on the substituted phenyl ring will appear as distinct multiplets, with their specific chemical shifts influenced by the strong electron-withdrawing effects of the -NO₂ and -CF₃ groups.

-

Methylene Protons (-CH₂-): A singlet should appear around ~3.8-4.2 ppm, corresponding to the two protons of the acetate methylene group.

-

Methyl Protons (-OCH₃): A sharp singlet corresponding to the three protons of the methyl ester group should be observed around ~3.7 ppm.

-

-

Validation: The integration of these signals should correspond to a 3:2:3 proton ratio, confirming the relative number of protons in each environment and thus validating the molecular structure.

Section 5: Applications in Research and Drug Development

This compound is not typically an active pharmaceutical ingredient (API) itself but rather a high-value building block. Its utility lies in its capacity to be elaborated into more complex molecular architectures.

-

Precursor to Bioactive Scaffolds: As previously noted, the reduction of the nitro group to an aniline is a critical step. The resulting 2-amino-4-(trifluoromethyl)phenylacetate derivative is a precursor for synthesizing quinolines, benzodiazepines, and other heterocyclic systems that form the core of many drugs.

-

Modulation of Physicochemical Properties: The trifluoromethyl group is a bioisostere of a methyl group but with vastly different electronic properties. Its inclusion in a drug candidate can block metabolic oxidation at that position, increase binding affinity through favorable interactions, and enhance lipophilicity, which can improve oral bioavailability.[1][2]

-

Investigational Platforms: This compound and its derivatives have been explored for various biological activities. While direct evidence for the title compound is limited, related nitro- and trifluoromethyl-containing aromatics have been investigated for antimicrobial and anti-inflammatory properties, suggesting this chemical class as a promising area for further research.[1]

Section 6: Safety, Handling, and Storage

As a laboratory chemical, proper safety protocols must be strictly followed. While a specific safety data sheet (SDS) for this exact compound may vary, data from structurally related compounds provide a strong basis for safe handling procedures.

-

Hazard Identification: Compounds with similar functional groups are often classified as irritants. Potential hazards include skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[7][8] Harmful if swallowed, inhaled, or in contact with skin.[7]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a laboratory coat.[9]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[7][9] Avoid contact with skin, eyes, and clothing.[7]

-

Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials.[9] Keep the container tightly closed when not in use.

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong reducing agents, strong acids, and strong bases.[10]

References

- Methyl 2-(2-nitro-4-(trifluoromethyl)phenyl)

-

This compound | C10H8F3NO4 | CID 83569 - PubChem. [Link]

-

Material Safety Data Sheet - Methyl nitroacetate, 98% - Cole-Parmer. [Link]

-

Safety Data Sheet - SynZeal. [Link]

-

CAS#:62451-84-7 | Methyl [3-(trifluoromethyl)phenyl]acetate | Chemsrc. [Link]

-

Methyl (2-nitro-4-trifluorobenzyl)acetate - SIELC Technologies. [Link]

- CN101805265A - Synthesis method of 2-nitro-4-substituted phenylacetic acid - Google P

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities - Journal of Biomedical Research & Environmental Sciences. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. jelsciences.com [jelsciences.com]

- 3. This compound | C10H8F3NO4 | CID 83569 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 6. CN101805265A - Synthesis method of 2-nitro-4-substituted phenylacetic acid - Google Patents [patents.google.com]

- 7. synzeal.com [synzeal.com]

- 8. 13544-07-5 Cas No. | Methyl 2-nitro-4-(trifluoromethyl)phenylacetate | Apollo [store.apolloscientific.co.uk]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 10. fishersci.com [fishersci.com]

"Methyl 2-(2-nitro-4-(trifluoromethyl)phenyl)acetate molecular weight"

An In-depth Technical Guide to Methyl 2-(2-nitro-4-(trifluoromethyl)phenyl)acetate

Abstract

This compound is a pivotal chemical intermediate, distinguished by its unique trifluoromethyl and nitro functional groups on an aromatic scaffold. These features make it a valuable building block in the synthesis of complex molecules for the pharmaceutical, agrochemical, and materials science sectors. The electron-withdrawing nature of its substituents significantly influences the molecule's reactivity and electronic properties, providing a strategic starting point for diverse synthetic transformations. This guide offers a comprehensive exploration of its physicochemical properties, synthesis protocols, analytical characterization, chemical reactivity, and applications, with a focus on its role in drug discovery and development.

Core Physicochemical Properties

The utility of this compound as a synthetic intermediate is rooted in its distinct chemical and physical properties. The presence of both a nitro (-NO₂) group and a trifluoromethyl (-CF₃) group on the phenyl ring creates a highly electron-deficient aromatic system, which dictates its reactivity and potential biological interactions. The trifluoromethyl group, in particular, is a bioisostere of a methyl group but with profoundly different electronic properties; it enhances lipophilicity and can improve metabolic stability and binding affinity of derivative compounds, making it a highly sought-after moiety in modern drug design.[1][2]

A summary of its key quantitative data is presented below.

| Property | Value | Source |

| Molecular Weight | 263.17 g/mol | [1][3][] |

| Molecular Formula | C₁₀H₈F₃NO₄ | [1][3][5] |

| IUPAC Name | methyl 2-[2-nitro-4-(trifluoromethyl)phenyl]acetate | [1][3] |

| CAS Number | 13544-07-5 | [1][3][5] |

| Melting Point | 106.5-107.5 °C | [6] |

| Boiling Point | 277.7 °C at 760 mmHg | [6] |

| Density | 1.402 g/cm³ | [6] |

| InChIKey | WFQOIJIXNFOYCM-UHFFFAOYSA-N | [1][3][5] |

Synthesis Protocol and Mechanistic Rationale

The most common and efficient synthesis of this compound involves the direct esterification of its corresponding carboxylic acid precursor. This method is widely adopted due to its high conversion rate and procedural simplicity.

Experimental Protocol: Fischer Esterification

-

Reactant Preparation : In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1.0 equivalent of 2-(2-nitro-4-(trifluoromethyl)phenyl)acetic acid in an excess of anhydrous methanol (e.g., 10-20 equivalents), which serves as both a reactant and the solvent.

-

Catalyst Addition : Slowly add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) (approx. 0.1-0.2 equivalents), to the solution while stirring. The addition should be done carefully as it is an exothermic process.

-

Reaction Execution : Heat the mixture to reflux (approximately 65 °C for methanol) and maintain this temperature for several hours (typically 4-8 hours).

-

Progress Monitoring : The reaction progress can be monitored using Thin-Layer Chromatography (TLC) by observing the consumption of the starting carboxylic acid.

-

Work-up and Isolation : Upon completion, cool the reaction mixture to room temperature. Neutralize the acid catalyst by slowly adding a saturated solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.

-

Extraction : Remove the methanol under reduced pressure. Partition the residue between water and a suitable organic solvent like ethyl acetate. Separate the organic layer, wash it with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Purification : Concentrate the filtrate under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization or column chromatography to obtain pure this compound.

Causality Behind Experimental Choices

-

Acid Catalyst : The Fischer esterification is acid-catalyzed. The protonation of the carbonyl oxygen of the carboxylic acid by sulfuric acid increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the weakly nucleophilic methanol.

-

Excess Methanol & Reflux : The reaction is an equilibrium process. Using an excess of methanol shifts the equilibrium towards the product side (Le Châtelier's principle). Heating to reflux provides the necessary activation energy and increases the reaction rate to ensure it reaches completion in a reasonable timeframe.[1]

Caption: Synthesis workflow for this compound.

Chemical Reactivity: A Gateway to Complexity

The true value of this compound lies in its potential for downstream chemical transformations, primarily centered around the nitro group.

-